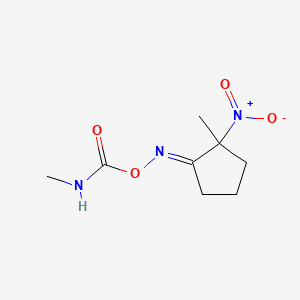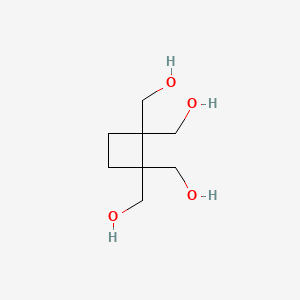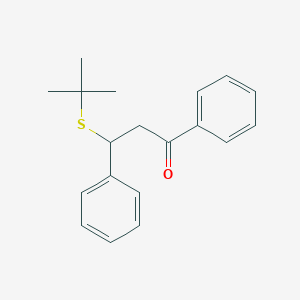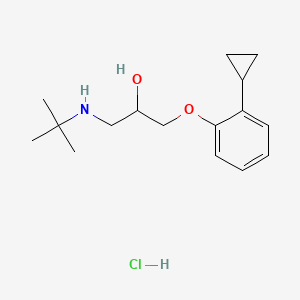
1-(tert-Butylamino)-3-(o-cyclopropylphenoxy)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butylamino)-3-(o-cyclopropylphenoxy)-2-propanol hydrochloride is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are commonly used in the treatment of cardiovascular diseases, such as hypertension and arrhythmias. This compound is known for its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylamino)-3-(o-cyclopropylphenoxy)-2-propanol hydrochloride typically involves the following steps:
Formation of the intermediate: The synthesis begins with the reaction of o-cyclopropylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate 3-(o-cyclopropylphenoxy)-1,2-epoxypropane.
Amination: The intermediate is then reacted with tert-butylamine under controlled conditions to yield 1-(tert-butylamino)-3-(o-cyclopropylphenoxy)-2-propanol.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of high-purity reagents and solvents ensures the production of a high-quality product. The final product is typically purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
1-(tert-Butylamino)-3-(o-cyclopropylphenoxy)-2-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
1-(tert-Butylamino)-3-(o-cyclopropylphenoxy)-2-propanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on beta-adrenergic receptors and its potential use in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases, such as hypertension and arrhythmias.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.
作用机制
The mechanism of action of 1-(tert-Butylamino)-3-(o-cyclopropylphenoxy)-2-propanol hydrochloride involves the inhibition of beta-adrenergic receptors. By blocking these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action helps in the management of cardiovascular conditions by reducing the workload on the heart and improving blood flow.
相似化合物的比较
Similar Compounds
Propranolol: Another beta-blocker used in the treatment of hypertension and arrhythmias.
Atenolol: A selective beta-blocker with similar therapeutic applications.
Metoprolol: A beta-blocker commonly used for managing cardiovascular diseases.
Uniqueness
1-(tert-Butylamino)-3-(o-cyclopropylphenoxy)-2-propanol hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the cyclopropyl group and the tert-butylamino moiety contributes to its selectivity and potency as a beta-blocker. Additionally, its hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
属性
CAS 编号 |
27325-20-8 |
|---|---|
分子式 |
C16H26ClNO2 |
分子量 |
299.83 g/mol |
IUPAC 名称 |
1-(tert-butylamino)-3-(2-cyclopropylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-16(2,3)17-10-13(18)11-19-15-7-5-4-6-14(15)12-8-9-12;/h4-7,12-13,17-18H,8-11H2,1-3H3;1H |
InChI 键 |
MCILYEPREBVRTJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CC2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)
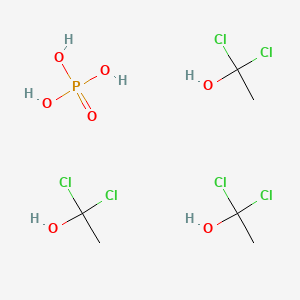

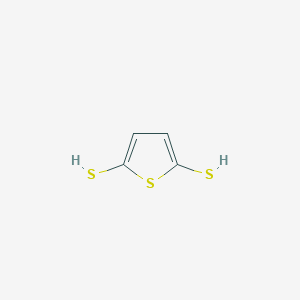

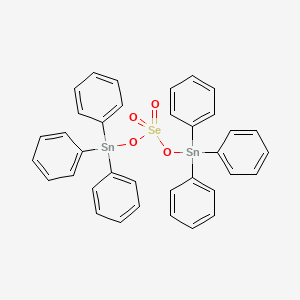

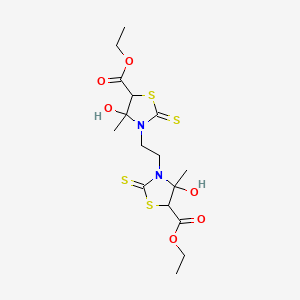
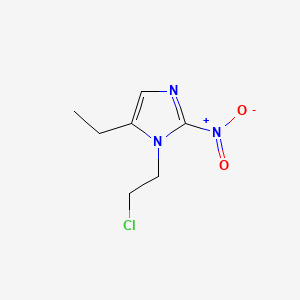
![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)
